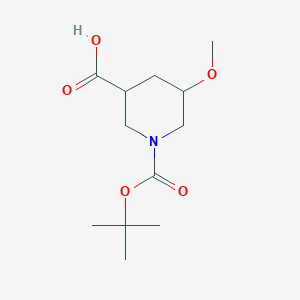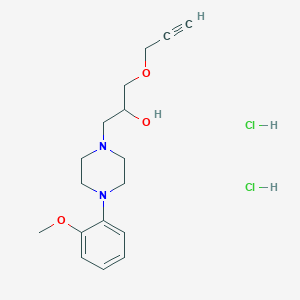
2-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” is a compound that belongs to the class of benzodiazepines . Benzodiazepines are heterocyclic compounds that are being actively studied as noncompetitive AMPA receptor antagonists . The biological activity of such compounds is best demonstrated by the example of Tofisopam, a well-known anxiolytic agent .
Synthesis Analysis
The synthesis of “this compound” involves a new synthetic approach to fused azepines . The key stage of the synthesis is the formation of the azepine ring under the Eschweiler–Clark reaction conditions .Molecular Structure Analysis
The molecular structure of “this compound” was determined by dynamic 1H NMR spectroscopy . The Gibbs energy of activation for the inversion of the azepine ring was also determined . The calculated 1H and 13C NMR chemical shifts of this compound are in good agreement with the experimental values observed in the spectra of its DMSO-d6 solution .Chemical Reactions Analysis
The chemical reactions of “this compound” involve the formation of both possible nitro isomers, though the substitution at C-9 is favored .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 162.23 . It is stored at room temperature and is available in powder form .Scientific Research Applications
Spectroscopic Characterization
Spectroscopic techniques play a vital role in understanding the structural and electronic properties of compounds like 2-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. For instance, Hunter and Webb (1972) conducted a comprehensive spectroscopic and mass spectral investigation of various methyl- and phenyl-substituted dihydro- and tetrahydro-1H-1,5-benzodiazepines. Their study highlighted the characterization of these compounds through vibrational and electronic spectra, along with mass spectral fragmentation paths, providing valuable insights into their structural and electronic attributes Hunter & Webb, 1972.
Synthetic Methodologies
Innovative synthetic methodologies have been developed to create derivatives of tetrahydro-1H-1,5-benzodiazepine, showcasing the chemical versatility and potential for pharmacological applications. Shaabani et al. (2009) introduced a novel one-pot synthesis approach for tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives. This method, which involves an aromatic diamine, Meldrum’s acid, and an isocyanide, highlights the efficiency and adaptability of synthesizing benzodiazepine derivatives with significant biological activities Shaabani et al., 2009.
AMPA Receptor Antagonists
2,3-Benzodiazepines, including tetrahydro derivatives, have shown promising activity as selective AMPA antagonists. Tarnawa and Vize (1998) discussed the significance of 2,3-benzodiazepines like GYKI 52466 and its analogues in modulating AMPA channel functions through an allosteric site. These compounds have been utilized extensively as research tools to understand glutamate receptor-mediated functions and have potential therapeutic value in treating central nervous system diseases, including epilepsy and neurodegenerative disorders Tarnawa & Vize, 1998.
Stereochemistry and Molecular Modeling
The stereochemistry of tetrahydro-1H-1,5-benzodiazepines, such as 1-methyl-5-phenyl derivatives, plays a critical role in their pharmacological properties. Aversa et al. (1980) determined the stereochemistry of these compounds using proton magnetic resonance and the paramagnetic shift reagent, revealing that these derivatives exist in a pseudo-boat cycloheptadiene-like conformation at room temperature. This conformational preference is crucial for understanding the compound's activity and designing more effective therapeutic agents Aversa et al., 1980.
Future Directions
The future directions for “2-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” could involve further exploration of its biological activities, given the potent properties of benzodiazepine compounds . Additionally, methods for the synthesis of structural analogs of 2,3-benzodiazepines are being developed , which could open up new avenues for research and drug design.
properties
IUPAC Name |
4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-6-7-11-9-4-2-3-5-10(9)12-8/h2-5,8,11-12H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRIWPUOMFICTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-(Furan-2-yl)isoxazol-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2867875.png)
![3-(1H-indol-3-yl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}propanoic acid](/img/structure/B2867878.png)


![3-benzyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2867884.png)
![2-[6-(ethanesulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetic acid](/img/structure/B2867885.png)




![2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2867893.png)

![N-(Oxan-4-yl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2867895.png)